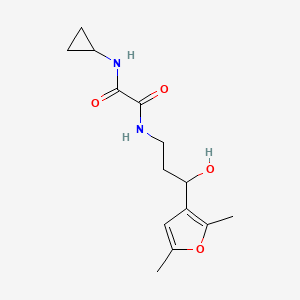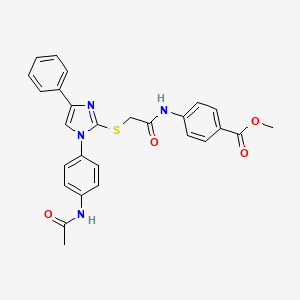
methyl 4-(2-((1-(4-acetamidophenyl)-4-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including an imidazole ring, a thioether group, an acetamido group, and a benzoate ester group . These functional groups suggest that this compound might have interesting chemical properties and could potentially be used in various chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The imidazole ring and the phenyl groups would contribute to the aromaticity of the molecule, while the thioether, acetamido, and benzoate groups would likely have an impact on the polarity and reactivity of the molecule .Chemical Reactions Analysis
Given the functional groups present in this molecule, it could potentially participate in a variety of chemical reactions. The imidazole ring could act as a nucleophile in substitution reactions, while the thioether group could be oxidized. The acetamido and benzoate groups could also potentially participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, its solubility would likely be affected by the polarity of the molecule, while its melting and boiling points would depend on the strength of the intermolecular forces present .科学的研究の応用
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides (such as aryl chlorides or bromides). The success of SM coupling lies in its mild reaction conditions and functional group tolerance. Specifically, the compound “methyl 4-(2-((1-(4-acetamidophenyl)-4-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate” serves as an organoboron reagent in this process . The mechanism involves oxidative addition and transmetalation, resulting in the formation of new carbon–carbon bonds. Researchers have tailored various boron reagents for specific SM coupling conditions, making this compound a valuable tool in synthetic chemistry.
Indole Derivatives Synthesis
Indole derivatives are prevalent in pharmaceuticals, agrochemicals, and natural products. The compound’s structure contains an indole moiety, making it a potential precursor for synthesizing diverse indole-based compounds. For instance, the Fischer indole synthesis can be employed to access optically active cyclohexanone derivatives and tricyclic indoles . Researchers have explored modifications of the indole ring to create novel bioactive molecules.
Antioxidant Activity
The compound’s chemical reactivity has been investigated for its antioxidant properties. Researchers have explored its behavior toward various nucleophiles, aiming to design new heterocyclic compounds with potential antioxidant activity . Understanding its antioxidant behavior contributes to drug discovery and health-related applications.
特性
IUPAC Name |
methyl 4-[[2-[1-(4-acetamidophenyl)-4-phenylimidazol-2-yl]sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4S/c1-18(32)28-21-12-14-23(15-13-21)31-16-24(19-6-4-3-5-7-19)30-27(31)36-17-25(33)29-22-10-8-20(9-11-22)26(34)35-2/h3-16H,17H2,1-2H3,(H,28,32)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJRIJJYJGSOOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C=C(N=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(2-((1-(4-acetamidophenyl)-4-phenyl-1H-imidazol-2-yl)thio)acetamido)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


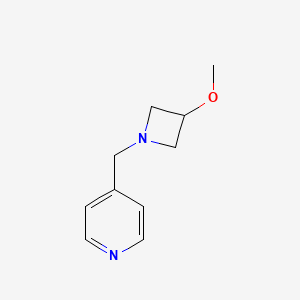
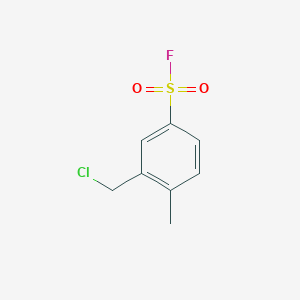
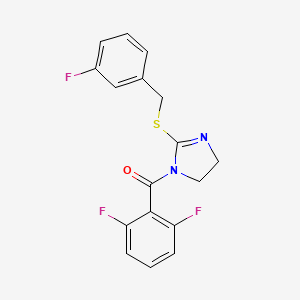
![2-[(2,3-Dichlorophenyl)sulfanyl]-4-methoxy-6-(trifluoromethyl)pyrimidine](/img/structure/B2437178.png)
![N-(5-chloro-2-methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2437179.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2437180.png)

![3-(2-Methoxyphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2437183.png)
![(Z)-3-(((2,3-dimethylphenyl)amino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2437185.png)
